Home > Products > Screening Compounds P61363 > 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline - 241146-70-3

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

Catalog Number: EVT-3077064
CAS Number: 241146-70-3
Molecular Formula: C18H17ClN4
Molecular Weight: 324.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a synthetic compound belonging to the arylpiperazine class. While specific information about this particular derivative is limited in the provided literature, arylpiperazines are known for their diverse applications in scientific research, particularly in studying neurotransmission due to their affinity for serotonin and dopamine receptors []. They serve as valuable tools in investigating receptor-ligand interactions, exploring potential therapeutic targets, and developing novel pharmacological agents.

2‐(4‐Phenylpiperazin‐1‐ylmethyl)‐4‐phenylpyrrolo[1,2‐a]quinoxalinium oxalate (3a)

  • Compound Description: 3a is a pyrroloquinoxaline derivative investigated for its potential as an antipsychotic agent. []
  • Relevance: This compound shares the core pyrroloquinoxaline structure with 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline. Both compounds feature a phenylpiperazine substituent, though their positions and specific modifications differ. The presence of this shared structural motif suggests potential similarities in their pharmacological profiles, particularly concerning dopamine receptor interactions. []

2‐[4‐(2‐Methoxyphenyl)piperazin‐1‐ylmethyl]‐4‐phenylpyrrolo[1,2‐a]quinoxalinium oxalate (3b)

  • Compound Description: Similar to 3a, 3b is another pyrroloquinoxaline derivative studied for its antipsychotic potential. []
  • Relevance: Like 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, this compound features a methoxyphenylpiperazine substituent on the pyrroloquinoxaline core. While the position of the substituent and the specific methoxy group location differ, this shared structural feature suggests that both compounds might interact with similar biological targets, potentially including dopamine receptors. []

2‐[4‐(3-Trifluoromethylphenyl)piperazin‐1‐ylmethyl]‐4‐phenylpyrrolo[l,2‐a]quinoxalinium oxalate (3c)

  • Compound Description: 3c belongs to the pyrroloquinoxaline family and has been synthesized as part of a program exploring antipsychotic agents. []
  • Relevance: This compound shares the trifluoromethylphenylpiperazine substituent with 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline. Although the halogen atom and its position on the phenyl ring differ, the presence of this shared structural element suggests potential similarities in their binding affinities and pharmacological activities, particularly concerning dopamine receptors. []

2‐[4‐(4‐Chlorophenyl)piperazin‐1‐ylmethyl]‐4‐phenylpyrrolo[1,2‐a]quinoxalinium oxalate (3d)

  • Compound Description: 3d is a pyrroloquinoxaline derivative synthesized and investigated for its potential therapeutic benefits as an antipsychotic. []
  • Relevance: Both 3d and 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline belong to the pyrroloquinoxaline class and feature a chlorophenylpiperazine substituent. The difference lies in the chlorine atom's position on the phenyl ring. This structural similarity suggests potential overlap in their pharmacological profiles, particularly concerning interactions with dopamine receptors, which are relevant to antipsychotic activity. []

2‐(4‐Pyridin‐2‐ylpiperazin‐1‐ylmethyl)‐4‐phenylpyrrolo[1,2‐a]quinoxalinium oxalate (3e)

  • Compound Description: This pyrroloquinoxaline analog was investigated as part of a research program exploring new therapeutic agents. []
  • Relevance: Although it differs in the specific aryl group attached to the piperazine ring, 3e shares the core pyrroloquinoxaline structure and the piperazine substituent with 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline. This structural similarity suggests that both compounds might interact with similar biological targets, and their pharmacological activities could be influenced by the specific aryl substituent on the piperazine ring. []

2‐(4‐Phenyl‐1,2,3,6‐tetrahydropyridin‐1‐ylmethyl)‐4‐phenylpyrrolo[1,2‐a]quinoxalinium oxalate (3f)

  • Compound Description: 3f represents another pyrroloquinoxaline derivative explored in the search for new therapeutic agents. []
  • Relevance: This compound and 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline share the core pyrroloquinoxaline structure. Although the specific substituent on the pyrroloquinoxaline scaffold differs, the presence of a six-membered nitrogen-containing ring (tetrahydropyridine in 3f versus piperazine in 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline) suggests that both compounds might target similar binding sites on biological targets. The variations in the substituents could contribute to differences in their binding affinities and pharmacological profiles. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17)

  • Compound Description: Compound 17 displayed high affinity for the dopamine D4 receptor (IC50 = 0.057 nM) with a selectivity of >10,000 for D4 versus D2. It also demonstrated selectivity against serotonin 5-HT1A and adrenergic α1 receptors. []
  • Relevance: Both Compound 17 and 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline share the 4-(chlorophenyl)piperazin-1-yl substructure. These structural similarities suggest that both compounds might interact with similar biological targets. []

N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenzamide ([11C]2)

  • Compound Description: [11C]2, a high-affinity radioligand, displays selectivity for the dopamine D4 receptor. In vitro and in vivo studies in rats aimed to characterize its potential for positron emission tomography (PET) imaging, specifically targeting dopamine D4 receptors in the brain. []
  • Relevance: Though structurally distinct from 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, [11C]2 offers valuable insights into the structural features and pharmacological properties associated with selective D4 receptor binding. Both compounds underscore the significance of the piperazine moiety and its substituents in influencing D4 receptor interactions and potential therapeutic applications. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 acts as a dual 5-HT1A receptor agonist and 5-HT3 receptor antagonist, exhibiting potential for treating diarrhea-predominant irritable bowel syndrome (IBS). []
  • Relevance: TZB-30878 and 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline share a common structural motif - the piperazine ring linked to an aromatic system. This shared feature hints at potential interactions with serotonin receptors, although their specific binding profiles and pharmacological effects might differ due to structural variations. []
Synthetic Methodologies and Optimization

Multi-Step Condensation Strategies for Quinoxaline Core Formation

The quinoxaline core serves as the foundational structure for synthesizing the target compound, with condensation reactions between ortho-phenylenediamines and 1,2-dicarbonyl compounds representing the most established pathway. The classical approach involves reacting o-phenylenediamine with glyoxal derivatives under acid or base catalysis to yield unsubstituted quinoxaline precursors [1] [9]. For 2-chloroquinoxaline synthesis—a crucial intermediate for subsequent piperazine coupling—α-haloketones serve as superior precursors compared to traditional dicarbonyls. Optimized protocols employ chloroacetyl chloride derivatives reacting with o-phenylenediamine in dichloroethane at 60°C, achieving 85-90% quinoxaline ring formation within 2 hours [3] [9].

Microwave irradiation significantly enhances reaction kinetics, reducing condensation times from hours to minutes. Studies demonstrate that exposing neat mixtures of o-phenylenediamine and phenacyl chlorides to microwave irradiation (300W) yields 2-chloroquinoxalines within 3-5 minutes with >95% conversion, compared to 6-8 hours under conventional heating [1] [6]. Catalyst selection further optimizes efficiency: Ni-nanoparticles (5 mol%) in acetonitrile facilitate quinoxaline formation at room temperature within 20 minutes, achieving yields exceeding 92% while enabling catalyst recovery and reuse for five cycles without significant activity loss [9].

Table 1: Comparative Efficiency of Quinoxaline Core Formation Methods

MethodCatalyst/Energy SourceTimeYield (%)Key Advantage
Conventional RefluxNone6-8 hours70-75Simplicity
Acid CatalysisHCl/EtOH3-4 hours80-85Higher yields
Microwave Irradiation300W MW3-5 minutes>95Dramatic time reduction
Nanoparticle CatalysisNi-nanoparticles20 minutes92-95Ambient conditions, recyclable

Piperazine Substitution Techniques: Nucleophilic and Catalytic Approaches

The introduction of the 3-chlorophenylpiperazine moiety onto the chloroquinoxaline core employs nucleophilic aromatic substitution (SNAr) as the principal strategy. This reaction leverages the differential reactivity between the electron-deficient C-2 position of chloroquinoxaline and the secondary amine of N-(3-chlorophenyl)piperazine. Traditional methods require stoichiometric bases like potassium carbonate in refluxing aprotic solvents (e.g., DMF, acetonitrile) for 12-24 hours, often yielding 70-80% product with significant di(quinoxalinyl)piperazine byproduct formation [8] [10].

Catalytic approaches overcome these limitations. Copper(I) iodide (5-10 mol%) with N,N-dimethylethylenediamine (DMEDA) ligand in toluene enables efficient C-N coupling at 90°C within 4-6 hours, suppressing bis-alkylation and achieving >90% selectivity for the mono-substituted product [8]. For enhanced sustainability, cerium ammonium nitrate (CAN) catalyzes the coupling in aqueous ethanol under mild conditions (60°C, 8 hours), eliminating the need for moisture-sensitive catalysts while maintaining 85-88% yields [3] [6]. Microwave-assisted substitution further accelerates kinetics, reducing reaction times to 20-30 minutes with comparable or superior yields (88-93%) when performed in DMF with Cs₂CO₃ as base [1].

Key considerations for optimization include:

  • Piperazine stoichiometry: 1.2 equivalents minimizes di-substitution while ensuring complete quinoxaline consumption
  • Exclusion of oxygen: Critical for copper-catalyzed methods to prevent catalyst deactivation
  • Base selection: Inorganic bases (Cs₂CO₃, K₃PO₄) outperform organic bases (Et₃N, DIPEA) in suppressing hydrolysis

Solvent Systems and Reaction Kinetics in Heterocyclic Coupling

Solvent polarity dramatically influences both quinoxaline formation and piperazine substitution kinetics. Polar aprotic solvents (DMF, DMSO, NMP) accelerate SNAr reactions by enhancing nucleophilicity of the piperazine nitrogen while solubilizing ionic intermediates. Kinetic studies reveal reaction rates increase 3.5-fold when switching from toluene to DMF in uncatalyzed substitutions [8]. However, protic solvents (EtOH, iPrOH) benefit eco-friendly protocols: ethanol/water mixtures (4:1) with catalytic CAN achieve 85% conversion within 8 hours at 60°C while simplifying post-reaction workup [3] [6].

Green solvent alternatives show promising results: PEG-400 serves as both solvent and phase-transfer catalyst for quinoxaline-piperazine coupling, enabling reactions at 100°C without additional catalysts and yielding 87% product with inherent recyclability (>5 cycles) [6] [9]. Solvent-free approaches under ball-milling conditions with K₂CO₃ base complete the coupling in 45 minutes with 91% yield, though scalability remains challenging [9].

Table 2: Solvent Impact on Piperazine-Quinoxaline Coupling Kinetics

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
DMF90492Moderate bis-adduct
Acetonitrile82885Low
Toluene (Cu-catalyzed)90690Minimal
Ethanol/Water (4:1)60885Moderate hydrolysis
PEG-400100587Low
Solvent-free (milling)Ambient (impact)0.7591Negligible

Reaction monitoring via HPLC-MS reveals pseudo-first-order kinetics for piperazine substitution, with activation energies ranging from 65 kJ/mol in DMF to 85 kJ/mol in toluene. Rate-determining steps shift from nucleophilic attack in polar media to amine deprotonation in low-polarity systems [8].

Purification Protocols: Recrystallization vs. Chromatographic Techniques

Purification of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline presents challenges due to structurally similar impurities: unreacted chloroquinoxaline, bis(quinoxalinyl)piperazine adducts, and hydrolyzed quinoxalinone derivatives. Recrystallization remains the preferred industrial-scale method, with optimized solvent systems utilizing ethyl acetate/hexane mixtures (1:3 v/v) or dichloromethane/diethyl ether diffusion. Stepwise recrystallization achieves >99% purity when performed twice from ethanol/water (3:1), effectively removing polar impurities and hydrolyzed byproducts [5].

For research-scale applications requiring ultra-high purity (>99.5%), silica gel chromatography proves indispensable. Elution with gradient ethyl acetate/hexane mixtures (20% → 50% EtOAc) effectively separates the target compound (Rf ≈ 0.35 in 30% EtOAc/hexane) from:

  • Bis-adducts (Rf ≈ 0.18)
  • 3-Chlorophenylpiperazine (Rf ≈ 0.10)
  • Hydrolyzed quinoxalinone (Rf ≈ 0.50)

Medium-pressure liquid chromatography (MPLC) with reversed-phase C18 silica and methanol/water gradients achieves baseline separation within 15 minutes, enabling isolation of gram-scale quantities with >99.9% purity for analytical standards [1]. Countercurrent chromatography (CCC) emerges as a promising alternative, using heptane/ethyl acetate/methanol/water (5:5:5:5) solvent systems to yield 98.5% pure compound without solid phase adsorption losses [5].

Critical purification parameters:

  • pKa considerations: Acid washing (1% citric acid) removes basic impurities before final crystallization
  • Temperature control: Slow cooling (0.5°C/min) during recrystallization enhances crystal purity
  • Solvent purity: Anhydrous conditions prevent hydrate formation during chromatography

Table 3: Purification Efficiency Comparison for 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

MethodPurity Achieved (%)Recovery Yield (%)Key Impurities RemovedScale Limit
Single Recrystallization97-9880-85Hydrolysis products, saltsKilogram
Double Recrystallization>9970-75Bis-adducts, mono-substituted tracesKilogram
Column Chromatography99.590-95All detectable impurities100 g
MPLC (C18)>99.985-90Isomeric impurities50 g
CCC98.593-97Non-polar impurities200 g

Properties

CAS Number

241146-70-3

Product Name

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline

Molecular Formula

C18H17ClN4

Molecular Weight

324.81

InChI

InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2

InChI Key

GKXAPAUNNFDGLO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.